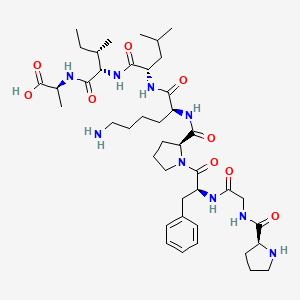
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-isoleucyl) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-lysyl, L-prolyl, L-phenylalanyl, L-glycyl, and L-prolyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptides simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents or acylating agents, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
科学的研究の応用
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and biomaterials.
作用機序
The mechanism of action of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
類似化合物との比較
Similar Compounds
L-Prolyl-L-phenylalanyl-L-proline: A shorter peptide with similar structural features.
L-Leucyl-L-isoleucyl-L-alanine: Another peptide with overlapping amino acid sequences.
L-Phenylalanyl-L-prolyl-L-lysyl: A peptide with a similar sequence but different order of amino acids.
Uniqueness
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its longer chain length and specific arrangement of amino acids may result in unique interactions with molecular targets and distinct biological activities compared to shorter or differently ordered peptides.
特性
CAS番号 |
666707-53-5 |
|---|---|
分子式 |
C42H67N9O9 |
分子量 |
842.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-3-phenyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C42H67N9O9/c1-6-26(4)35(40(57)46-27(5)42(59)60)50-38(55)31(22-25(2)3)49-37(54)30(16-10-11-19-43)48-39(56)33-18-13-21-51(33)41(58)32(23-28-14-8-7-9-15-28)47-34(52)24-45-36(53)29-17-12-20-44-29/h7-9,14-15,25-27,29-33,35,44H,6,10-13,16-24,43H2,1-5H3,(H,45,53)(H,46,57)(H,47,52)(H,48,56)(H,49,54)(H,50,55)(H,59,60)/t26-,27-,29-,30-,31-,32-,33-,35-/m0/s1 |
InChIキー |
AZJCZBIJNCQZAM-HLJPIINISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3 |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)




![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)
![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)


boranyl](/img/structure/B12530955.png)

![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
